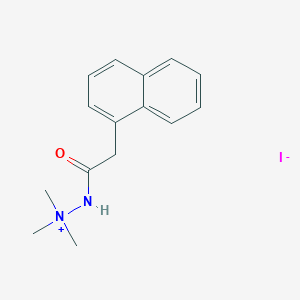
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide, also known as fenclonine, is a chemical compound that belongs to the family of phenylacetamides. Fenclonine has been widely used in scientific research to study the mechanism of action and physiological effects of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Mecanismo De Acción
Fenclonine acts as an irreversible inhibitor of tryptophan hydroxylase, which is the rate-limiting enzyme in the synthesis of serotonin. By inhibiting tryptophan hydroxylase, 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide reduces the levels of serotonin in the brain. This leads to a decrease in the activity of serotonergic neurons and a reduction in the release of serotonin from the presynaptic terminals. The mechanism of action of 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied in animal models and has contributed to our understanding of the role of serotonin in various physiological and behavioral processes.
Biochemical and Physiological Effects:
Fenclonine has been shown to reduce the levels of serotonin in the brain, which leads to a wide range of physiological and behavioral effects. Studies have shown that 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide can cause a decrease in food intake, body weight, and locomotor activity. It has also been shown to induce depressive-like behavior in animal models, which is consistent with the role of serotonin in regulating mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenclonine has several advantages as a research tool. It is a potent and selective inhibitor of tryptophan hydroxylase, which allows for precise control over the levels of serotonin in the brain. It is also relatively easy to synthesize and has a long shelf life. However, 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has some limitations as well. It is not suitable for long-term studies as it irreversibly inhibits tryptophan hydroxylase. It can also have off-target effects on other enzymes, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide. One area of interest is the role of serotonin in the regulation of appetite and metabolism. Fenclonine has been shown to reduce food intake and body weight, but the underlying mechanisms are not fully understood. Another area of interest is the role of serotonin in the development and treatment of psychiatric disorders such as depression and anxiety. Fenclonine has been used as a tool to study the role of serotonin in these disorders, but more research is needed to fully understand the complex interactions between serotonin and other neurotransmitters in the brain. Finally, there is a need for the development of new and more selective inhibitors of tryptophan hydroxylase that can be used to study the role of serotonin in a more precise and controlled manner.
Métodos De Síntesis
Fenclonine can be synthesized by the reaction of 3-chlorophenol with 4-methoxyaniline in the presence of acetic anhydride and pyridine. The resulting product is then reacted with acetic acid to yield 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide. The purity of the synthesized compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Fenclonine has been used in various scientific research studies to investigate the role of serotonin in the central nervous system. It has been shown to inhibit the activity of tryptophan hydroxylase, an enzyme that is involved in the synthesis of serotonin. By inhibiting tryptophan hydroxylase, 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide reduces the levels of serotonin in the brain and thus can be used to study the effects of serotonin depletion on behavior and physiology.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-5-12(6-8-13)17-15(18)10-20-14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVVMVWJLZKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)


![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)

